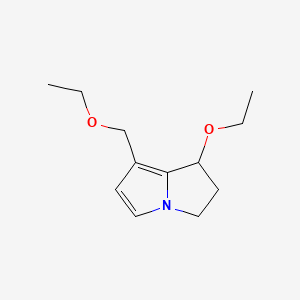
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.289 This compound belongs to the class of pyrrolizines, which are bicyclic nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolizine derivative with ethylating agents to introduce the ethoxy and ethoxymethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethoxy-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxymethyl group, which may result in different chemical and biological properties.
7-ethoxymethyl-2,3-dihydro-1H-pyrrolizine: Lacks the ethoxy group, which can also affect its reactivity and applications.
Uniqueness
1-Ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine is unique due to the presence of both ethoxy and ethoxymethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
130816-05-6 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.289 |
Nom IUPAC |
1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-9-10-5-7-13-8-6-11(12(10)13)15-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
Clé InChI |
VQPMQHGSVIBBRT-UHFFFAOYSA-N |
SMILES |
CCOCC1=C2C(CCN2C=C1)OCC |
Synonymes |
1H-Pyrrolizine,1-ethoxy-7-(ethoxymethyl)-2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















